2-Bromopropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

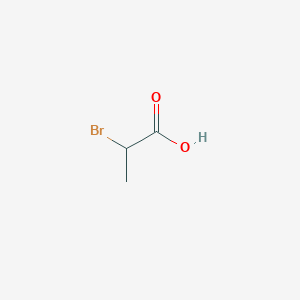

Structure

3D Structure

Properties

IUPAC Name |

2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027233 | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 2-Bromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-72-1 | |

| Record name | 2-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromopropionic acid chemical properties and reactivity

An In-depth Technical Guide to 2-Bromopropionic Acid: Chemical Properties and Reactivity

Introduction

This compound, also known as α-bromopropionic acid, is an organobromine compound with the chemical formula CH₃CHBrCOOH.[1] It is a derivative of propionic acid where a bromine atom is substituted at the alpha (α) position.[2] This bifunctional molecule, containing both a carboxylic acid group and a bromine atom on the adjacent carbon, exhibits a unique reactivity profile that makes it a valuable intermediate in a wide range of organic syntheses.[3][4] Its utility is particularly pronounced in the manufacturing of pharmaceuticals, agrochemicals such as herbicides and fungicides, and in polymer chemistry.[2][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed reactivity, and key experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid after melting, often with a pungent odor characteristic of carboxylic acids.[2][6] It is a chiral molecule and exists as a racemic mixture (DL-2-bromopropionic acid) or as individual enantiomers, (R)-(+)-2-bromopropionic acid and (S)-(-)-2-bromopropionic acid.[7]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅BrO₂ | [2][8][9] |

| Molecular Weight | 152.97 g/mol | [4][10] |

| CAS Number | 598-72-1 (for racemic) | [4][8] |

| Appearance | Colorless to pale yellow liquid after melting | [2][6] |

| Melting Point | 25-30 °C (lit.) | [2] |

| 25.7 °C | [4][11] | |

| Boiling Point | 203 °C at 760 mmHg (lit.) | [4][6][12] |

| 170-172 °C at 760 mmHg | [2] | |

| 124 °C at 18-19 mmHg | [13] | |

| Density | 1.700 g/mL at 25 °C (lit.) | [4][6][12] |

| 1.672 g/cm³ | [2] | |

| 1.692 g/mL at 20 °C (for R-enantiomer) | [14] | |

| Refractive Index (n20/D) | 1.475 (lit.) | [4][6][12] |

| 1.48 | [15] | |

| pKa | 2.971 at 25 °C | [4][6][16] |

| Solubility | Soluble in water, ethanol, ether, chloroform, and benzene | [2][4][6] |

| Flash Point | 100 °C (212 °F) - closed cup | [16] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the α-bromo substituent. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic proton (pKa ≈ 2.97) compared to propionic acid.[6][16] The bromine atom itself is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution (SN) reactions at the C2 position. This is a cornerstone of its utility as a synthetic intermediate.[3] A notable example is its reaction with hydroxide (B78521) ions to form 2-hydroxypropionic acid (lactic acid). The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

-

With Concentrated Sodium Hydroxide (SN2 Mechanism): When (S)-2-bromopropanoic acid reacts with a concentrated solution of sodium hydroxide, the reaction proceeds via a standard SN2 mechanism. The hydroxide ion acts as a nucleophile, performing a backside attack on the α-carbon, which displaces the bromide ion and leads to an inversion of stereochemical configuration. The product formed is (R)-2-hydroxypropanoic acid.[17][18][19]

-

With Low Hydroxide Concentration and Silver Oxide (Neighboring Group Participation): In contrast, when the reaction is conducted with a low concentration of hydroxide in the presence of silver oxide (Ag₂O), the mechanism changes dramatically.[18][19] The Ag⁺ ion acts as a Lewis acid, coordinating to the bromine and facilitating its departure. The neighboring carboxylate group then acts as an internal nucleophile, attacking the α-carbon to form a strained three-membered ring intermediate (an α-lactone). This first step proceeds with an inversion of configuration. Subsequently, a hydroxide ion from the solution attacks the carbonyl carbon of the lactone, opening the ring. This second step also proceeds with an inversion of configuration at the α-carbon. The result of these two sequential inversions is an overall retention of the original configuration, yielding (S)-2-hydroxypropanoic acid from (S)-2-bromopropanoic acid.[18][20][21] This phenomenon is a classic example of Neighboring Group Participation (NGP).[18][20]

Use in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for a variety of commercial products. It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[2] In the agrochemical industry, it is employed in the production of herbicides and pesticides.[2][5]

Experimental Protocols

Synthesis of this compound via Bromination of Propionic Acid

This method, a variation of the Hell-Volhard-Zelinsky reaction, is a common laboratory and industrial preparation.[6][22]

Methodology:

-

To a reaction flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus or phosphorus trichloride.[6][13][23]

-

Slowly add bromine dropwise from the dropping funnel while maintaining the temperature.[6][22] The reaction is exothermic.

-

After the addition is complete, continue heating the mixture (up to 100 °C) until the red-brown color of bromine disappears, indicating its consumption (approximately 2-3 hours).[6][22]

-

The intermediate, 2-bromopropionyl bromide, can be isolated by distillation (boiling point ~154 °C).[13]

-

To obtain this compound, the crude 2-bromopropionyl bromide is then carefully hydrolyzed by adding water and warming the mixture.[13][23]

Synthesis from Acrylic Acid and Hydrobromic Acid

Methodology:

-

In a three-necked flask, heat 40% hydrobromic acid.[5]

-

Add acrylic acid dropwise to the refluxing hydrobromic acid.[5]

-

Continue to reflux for one hour after the addition is complete.[5]

-

Stop heating and distill the mixture at atmospheric pressure until the distillate temperature reaches 120 °C.[5]

-

The remaining substance in the distillation flask is crude this compound, which solidifies upon cooling.[5]

Purification

Crude this compound can be purified by several methods to achieve high purity (≥99%).[1]

-

Vacuum Distillation: This is the most common method. The product is distilled under reduced pressure, collecting the fraction at the appropriate boiling point (e.g., 109-110 °C / 2.66 kPa or 124 °C / 18-19 mm).[5][13]

-

Recrystallization: The crude solid product can be recrystallized from a suitable solvent such as carbon tetrachloride or ethanol.[5]

-

Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether, followed by drying over an anhydrous salt (e.g., sodium sulfate) and removal of the solvent.[13][24]

Visualized Workflows and Mechanisms

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification of this compound.

SN2 Reaction with Concentrated NaOH

Caption: SN2 mechanism showing inversion of configuration.

Neighboring Group Participation (NGP)

Caption: NGP mechanism resulting in retention of configuration.

References

- 1. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 598-72-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 598-72-1 [chemicalbook.com]

- 7. This compound, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikidata [wikidata.org]

- 9. 2-Bromopropanoic acid [webbook.nist.gov]

- 10. This compound | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 2-溴丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [guidechem.com]

- 15. labproinc.com [labproinc.com]

- 16. 2-Bromopropanoic acid [chembk.com]

- 17. youtube.com [youtube.com]

- 18. brainly.com [brainly.com]

- 19. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]

- 20. Solved: When (S) -2 -bromopropanoic acid [(S)-CH_3CHBrCO_2H] reacts with concentrated sodium hydro [Chemistry] [gauthmath.com]

- 21. Solved When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) | Chegg.com [chegg.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

2-Bromopropionic acid CAS number and molecular structure

An In-Depth Technical Guide to 2-Bromopropionic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and safety information.

Core Identification and Molecular Structure

This compound, also known as α-bromopropionic acid, is a halogenated carboxylic acid.[1] It is a racemic mixture, containing equal amounts of two enantiomers, and is primarily utilized as an intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2]

-

CAS Number: 598-72-1 (for the racemic mixture, DL-2-Bromopropionic acid)[1][3]

-

Molecular Weight: 152.97 g/mol [3]

-

IUPAC Name: 2-Bromopropanoic acid[1]

Molecular Structure:

The structure consists of a propanoic acid backbone with a bromine atom substituted at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Appearance | Clear colorless to pale yellow liquid after melting | [4][5][6] |

| Melting Point | 25.7 °C | [7] |

| Boiling Point | 203 °C | [7] |

| Density | 1.7 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.475 | [7] |

| Flash Point | 100 °C (212 °F) | [7] |

| Water Solubility | Soluble | [7][8] |

| pKa | 2.97 | [9] |

| logP (octanol-water) | 0.92 | [9] |

Experimental Protocols: Synthesis

This compound can be synthesized via several methods. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Bromination of Propionic Acid

This method involves the direct bromination of propionic acid, often using a phosphorus-based catalyst.

Materials:

-

Propionic acid

-

Phosphorus trichloride (B1173362) (or red phosphorus)[10][11]

-

Bromine[10]

-

Reaction kettle or round-bottom flask with a dropping funnel and reflux condenser[10][11]

Procedure:

-

Add propionic acid and a catalytic amount of phosphorus trichloride to the reaction vessel.[10]

-

Heat the mixture to 80°C.[10]

-

Slowly add bromine to the reaction mixture dropwise while maintaining the temperature at 80°C.[10]

-

After the addition of bromine is complete, increase the temperature to 85°C.[10]

-

Continue heating and raise the temperature to 100°C once the color of the bromine disappears. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[10][12]

-

Recover excess bromine and the hydrobromic acid byproduct via distillation under reduced pressure.[10]

-

The final product, this compound, is then obtained by further vacuum distillation.[10][12]

Protocol 2: From DL-Alanine

This synthesis route utilizes the amino acid alanine (B10760859) as the starting material.

Materials:

-

DL-Alanine[13]

-

Potassium bromide (KBr)[13]

-

47% Hydrobromic acid (HBr)[13]

-

Sodium nitrite (B80452) (NaNO₂)[13]

-

Diethyl ether (Et₂O)[13]

-

Magnesium sulfate (B86663) (MgSO₄)[13]

-

Three-necked flask and standard glassware for extraction

Procedure:

-

To a saturated solution of KBr (10 mL), add DL-alanine (4.0g, 45 mmol).[13]

-

Follow with the dropwise addition of 15 mL of 47% HBr.[13]

-

Cool the resulting mixture to 0°C in an ice bath.[13]

-

Over a period of 1 hour, slowly add NaNO₂ (6.21g, 90 mmol). It is critical to maintain the reaction temperature below 5°C during this addition.[13]

-

Keep the reaction mixture at <5°C for an additional hour, then allow it to warm to room temperature.[13]

-

Extract the aqueous solution with diethyl ether (3 x 25 mL).[13]

-

Combine the organic extracts and dry them over anhydrous MgSO₄.[13]

-

Concentrate the dried solution in vacuo to yield the product as a pale yellow oil. Further purification can be achieved by vacuum distillation.[13]

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound, with its carboxylic acid group and reactive bromine atom, makes it a versatile reagent in organic synthesis.[2][14] It serves as a crucial building block for introducing the α-propionic acid moiety into larger molecules.

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][14] It is used in the preparation of certain amino acids and their derivatives, as well as in the production of some anti-inflammatory agents, antiviral compounds, and potential anti-cancer drugs.[2] For example, the (S)-enantiomer is an intermediate in the synthesis of structural analogs of the antimitotic tripeptides hemiasterlins, which are investigated as antitumor agents.[15]

A noteworthy aspect of its reactivity is the stereochemical outcome of nucleophilic substitution at the chiral center, which is highly dependent on the reaction conditions. This is illustrated in the diagram below.

As shown, reaction with moist silver oxide (low hydroxide (B78521) concentration) proceeds via neighboring group participation (NGP), where the carboxylate group acts as an internal nucleophile, leading to a net retention of stereochemistry.[16] In contrast, under conditions of high hydroxide concentration (e.g., concentrated NaOH), a direct SN2 attack occurs, resulting in the expected inversion of configuration.[16] This predictable control over stereochemistry is highly valuable in the synthesis of chiral drugs.

Safety and Handling

This compound is a hazardous and corrosive chemical that must be handled with appropriate precautions.[17]

-

Hazards: Causes severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and impervious clothing when handling this substance.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[17][20]

-

Handling: Avoid all personal contact, including inhalation of vapors.[17] Use non-sparking tools and prevent the build-up of electrostatic charge.[18] When diluting, always add the acid to water, never the other way around.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][18]

-

First Aid:

-

Skin Contact: Immediately flush skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]

-

Conclusion

This compound is a fundamental building block in modern organic synthesis, offering versatility and utility, especially in the fields of pharmaceutical and agrochemical development. Its value is enhanced by the ability to control the stereochemical outcome of its reactions, a critical feature for the synthesis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. 2-Bromopropanoic acid [webbook.nist.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 598-72-1 [chemicalbook.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. 598-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. parchem.com [parchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. nbinno.com [nbinno.com]

- 15. scbt.com [scbt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. sdfine.com [sdfine.com]

- 18. echemi.com [echemi.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. This compound methyl ester(5445-17-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromopropionic Acid and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on 2-bromopropionic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document provides a thorough overview of its chemical synonyms, detailed experimental protocols for its synthesis, quantitative data, and insights into its role as an enzyme inhibitor.

Chemical Identity and Synonyms

This compound is a carboxylic acid with a bromine atom at the alpha position. It is a chiral molecule and exists as a racemic mixture or as individual (S)- and (R)-enantiomers. A comprehensive list of its synonyms found in chemical literature is provided below.

Table 1: Synonyms for this compound and its Enantiomers

| Form | Synonyms | CAS Number |

| Racemic (±) | 2-Bromopropanoic acid, α-Bromopropionic acid, DL-2-Bromopropionic acid | 598-72-1 |

| (S)-enantiomer | (S)-(-)-2-Bromopropionic acid, (2S)-2-Bromopropanoic acid, L-2-Bromopropionic acid | 32644-15-8 |

| (R)-enantiomer | (R)-(+)-2-Bromopropionic acid, (2R)-2-Bromopropanoic acid, D-2-Bromopropionic acid | 10009-70-8 |

Synthesis of this compound: Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved through several methods. The most common and well-documented method is the Hell-Volhard-Zelinsky reaction of propionic acid. Other notable methods include synthesis from alanine (B10760859) and acrylic acid.

Hell-Volhard-Zelinsky Bromination of Propionic Acid

This classic method involves the α-bromination of a carboxylic acid using bromine and a phosphorus catalyst (e.g., red phosphorus or PBr₃).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry propionic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, gently reflux the mixture for several hours until the color of bromine disappears.

-

The intermediate, 2-bromopropionyl bromide, is then hydrolyzed by the careful addition of water.

-

The final product, this compound, is isolated and purified by distillation under reduced pressure.[1][2]

Workflow for Hell-Volhard-Zelinsky Synthesis of this compound

Caption: Hell-Volhard-Zelinsky reaction workflow.

Synthesis from Alanine

Enantiomerically pure this compound can be synthesized from the corresponding enantiomer of the amino acid alanine.

Experimental Protocol:

-

Dissolve the desired enantiomer of alanine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts and remove the solvent under reduced pressure to yield the crude product.

-

Purify by vacuum distillation.[3]

Synthesis from Acrylic Acid

This method involves the hydrobromination of acrylic acid.

Experimental Protocol:

-

Heat hydrobromic acid in a reaction flask.

-

Add acrylic acid dropwise to the heated HBr solution under reflux.

-

Continue refluxing for a period after the addition is complete.

-

Isolate the product by distillation and subsequent extraction.

Comparative Quantitative Data for Synthesis Methods

The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes reported yields for various synthetic routes.

Table 2: Comparison of Yields for Different Synthesis Methods of this compound

| Starting Material | Key Reagents | Reported Yield | Reference |

| Propionic Acid | Br₂, Red Phosphorus | 60% (from 2-bromopropionyl bromide) | [1] |

| (2R)-Alanine | KBr, HBr, NaNO₂ | 95% | [3] |

| Acrylic Acid | 40% HBr | Not specified | |

| (S)-2-methanesulfonyloxypropionic acid | LiBr | 45% (for (R)-enantiomer) | [4] |

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons. |

| ¹³C NMR | Resonances for the methyl, methine, and carbonyl carbons. |

| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid, a strong C=O stretch, and a C-Br stretch. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern showing the loss of bromine and the carboxyl group. |

Applications in Chemical Synthesis and Biochemical Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[5][6] Its reactivity at both the carboxylic acid and the α-carbon allows for a wide range of chemical transformations.

Use in Peptide Synthesis

While not a standard amino acid, this compound can be incorporated into peptide chains to introduce a reactive handle for further modification or to create peptidomimetics with altered properties. A general protocol for its incorporation via solid-phase peptide synthesis (SPPS) would involve:

-

Protection: The carboxylic acid of this compound is typically protected as an ester (e.g., methyl or ethyl ester) before coupling.

-

Activation: The protected this compound is activated using standard peptide coupling reagents (e.g., HBTU, HATU).

-

Coupling: The activated species is then coupled to the N-terminus of the growing peptide chain on the solid support.

-

Deprotection and Cleavage: Subsequent deprotection and cleavage from the resin follow standard SPPS protocols.

Logical Workflow for Incorporating this compound into a Peptide

Caption: Workflow for this compound in SPPS.

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes, with a notable example being lactate (B86563) dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. Inhibition of LDH is a therapeutic strategy being explored for various diseases, including cancer. While specific signaling pathways directly modulated by this compound are not extensively documented, its inhibitory effect on LDH can be placed within the context of metabolic pathways.

Experimental Protocol for Enzyme Inhibition Assay (General):

-

Prepare Solutions: Prepare buffer solutions at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of this compound (the inhibitor).

-

Assay Setup: In a multi-well plate or cuvettes, add the buffer, enzyme, and varying concentrations of the inhibitor.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Monitor Reaction: Measure the rate of the reaction (e.g., by monitoring the change in absorbance of a product or cofactor over time using a spectrophotometer).

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the inhibitory constant (Ki).

Logical Relationship of this compound in the Context of Glycolysis Inhibition

Caption: Inhibition of LDH by this compound.

Conclusion

This compound and its synonyms are fundamental reagents in synthetic chemistry, offering a gateway to a diverse range of molecules with significant biological and material science applications. A thorough understanding of its synthesis, reactivity, and biological interactions is crucial for researchers and professionals in drug development and chemical manufacturing. The experimental protocols and comparative data presented in this guide provide a solid foundation for the effective utilization of this versatile chemical entity.

References

- 1. prepchem.com [prepchem.com]

- 2. youtube.com [youtube.com]

- 3. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. (R)-(+)-2-BROMOPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. adpharmachem.com [adpharmachem.com]

Physical properties of 2-Bromopropionic acid (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Bromopropionic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the core physical properties of this compound (CAS No: 598-72-1), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Physical Properties

This compound, with the molecular formula C₃H₅BrO₂, is a derivative of propionic acid where a bromine atom is substituted at the alpha position.[3] At room temperature, it typically appears as a colorless to light yellow liquid.[3][4] The presence of both a polar carboxylic acid group and a bromine atom significantly influences its physical characteristics.[4]

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the typical ranges for its melting point, boiling point, and solubility.

| Physical Property | Value | Citations |

| Melting Point | 25 - 30 °C | [3][5][6][7] |

| Boiling Point | 200 - 206 °C at 760 mmHg | [1][4][5][8] |

| Solubility in Water | Soluble / Highly Soluble | [1][3][4][8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, benzene. Limited solubility in non-polar solvents like hexane. | [1][4][8][9][10] |

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered (if solidified by cooling) and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument). The sample should be positioned adjacent to the thermometer bulb or temperature sensor.

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (Distillation & Reflux Methods)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology 1: Simple Distillation [11]

-

Apparatus Setup: A distillation flask is charged with approximately 5 mL of this compound and a few boiling chips.[11] A simple distillation apparatus is assembled with a condenser and a collection flask.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils and vapors rise, the temperature on the thermometer will increase and then stabilize.

-

Data Recording: The stable temperature observed during the distillation of the bulk liquid is recorded as the boiling point.[11] The atmospheric pressure should also be recorded.

Methodology 2: Reflux [11]

-

Apparatus Setup: A round-bottomed flask containing ~5 mL of this compound and boiling chips is fitted with a vertical condenser.[11]

-

Thermometer Placement: A thermometer is suspended in the neck of the flask so that its bulb is immersed in the hot vapor just below the condenser, but not touching the boiling liquid.[11]

-

Heating: The liquid is brought to a steady boil.[11] The condensing vapor will continuously wash over the thermometer bulb.

-

Data Recording: The equilibrium temperature shown on the thermometer is the boiling point at the recorded atmospheric pressure.[11]

Solubility Determination

Solubility is typically determined by establishing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Preparation: A known volume (e.g., 10 mL) of the selected solvent (e.g., water, ethanol, hexane) is placed in a flask and maintained at a constant temperature (e.g., 25 °C) using a water bath.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments with continuous stirring.

-

Observation: The solute is added until a slight excess of undissolved solid/liquid remains, indicating that the solution is saturated.

-

Quantification: The total mass of the dissolved solute is determined. Solubility can be expressed in g/100 mL or mol/L. The process is repeated for various polar and non-polar solvents to build a solubility profile.[4] It is noted that solubility is often temperature-dependent, typically increasing with a rise in temperature.[4]

Visualized Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental relationships.

References

- 1. This compound | 598-72-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-bromopropanoic acid [stenutz.eu]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

- 9. This compound | 598-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound CAS#: 598-72-1 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

2-Bromopropionic acid safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Bromopropionic acid (CAS No: 598-72-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards and the implementation of appropriate safety measures in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Table 1: GHS Classification for this compound [1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[1][3] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[1] |

Hazard Pictograms:

corrosive acute toxic

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to yellow liquid or solid[1][4] |

| Odor | Pungent[5] |

| Molecular Formula | C3H5BrO2[1][3] |

| Molecular Weight | 152.97 g/mol [3] |

| Boiling Point | 203 °C (397.4 °F) at 760 mmHg[3][5] |

| Flash Point | 100 °C (212 °F)[1][4][6] |

| Specific Gravity | 1.650 - 1.70 g/cm³[1][5] |

| Solubility in Water | Soluble[5] |

| Vapor Pressure | 0.1 mmHg @ 25 °C[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and face shield[4] | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[2][7] |

| Skin | Chemical-resistant gloves and protective clothing[4][5] | Impervious gloves (inspect before use) and a complete suit protecting against chemicals[2][7] |

| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[4][5]. A full-face respirator may be necessary in certain situations[2]. |

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[1][5].

-

Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower[4][5].

Handling Procedures

-

Avoid all personal contact, including inhalation[1].

-

Do not breathe dust, vapor, mist, or gas[4].

-

Use non-sparking tools[2].

Storage Conditions

-

Store in a corrosive-resistant container with a resistant inner liner[1][3].

-

Store away from incompatible materials and foodstuff containers[1].

-

Keep refrigerated (Store below 4°C/39°F)[4].

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposure routes.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately[4][5]. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. Wash clothing before reuse[4]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[4]. |

| Ingestion | If swallowed, do NOT induce vomiting. If victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Get medical aid immediately[4]. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation[2][3].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[2][3].

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment[1][2][5].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][4].

-

Specific Hazards: Combustible material. Heating may cause expansion or decomposition, leading to violent rupture of containers. Acids may react with metals to produce flammable hydrogen gas[1]. Hazardous decomposition products include carbon oxides and hydrogen bromide gas[3][7].

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[1][4].

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential to prevent hazardous reactions.

-

Chemical Stability: Stable under normal temperatures and pressures[5][8].

-

Conditions to Avoid: Incompatible materials, light, and excess heat[5][9].

-

Incompatible Materials: Strong oxidizing agents, bases, strong reducing agents, and metals such as aluminum and magnesium[1][5][7][9]. Contact with alkaline materials liberates heat[1].

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be formed[5][7].

-

Hazardous Polymerization: Hazardous polymerization will not occur[1][5].

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Harmful or toxic if swallowed[2]. Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious damage to health[1].

-

Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

-

Respiratory Tract Irritation: Inhalation can cause chemical burns to the respiratory tract[4].

Ecological Information

Disposal Considerations

-

Disposal of this compound and its containers must be in accordance with federal, state, and local regulations[2][5]. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

Visualized Logical Relationships

The following diagrams illustrate key safety-related logical flows and relationships for handling this compound.

Caption: Emergency first aid workflow for this compound exposure.

Caption: Chemical incompatibilities of this compound.

Caption: Thermal decomposition pathway of this compound.

References

- 1. sdfine.com [sdfine.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Bromopropionic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-bromopropionic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular structure.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.50 | Singlet | - | -COOH |

| 4.41 | Quartet | 6.9 | -CH(Br)- |

| 1.86 | Doublet | 6.9 | -CH₃ |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | -COOH |

| 38.5 | -CH(Br)- |

| 21.5 | -CH₃ |

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a small molecule like this compound.

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

For quantitative NMR, a known concentration of an internal standard may be added.[3]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard 1D proton pulse sequence is typically used.[3] For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) between scans.[3]

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1715 | Strong | C=O stretch (carboxylic acid) |

| 1200-1300 | Medium | C-O stretch |

| 600-700 | Medium | C-Br stretch |

Data is compiled from typical values for the respective functional groups.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound (at room temperature), the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[6][7]

-

Thin Solid Film Method: [6]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[6]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound [9][10]

| m/z | Relative Intensity | Assignment |

| 152/154 | Moderate | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 107/109 | Moderate | [M-COOH]⁺ |

| 73 | High | [M-Br]⁺ |

| 45 | High | [COOH]⁺ |

| 29 | High | [C₂H₅]⁺ |

| 27 | Very High | [C₂H₃]⁺ |

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 152 and 154. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively.[11]

3.1. Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a small molecule.

-

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]

-

-

Ionization:

-

For a relatively volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.[12]

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(598-72-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(598-72-1) 13C NMR [m.chemicalbook.com]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amherst.edu [amherst.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound(598-72-1) MS spectrum [chemicalbook.com]

- 10. 2-Bromopropanoic acid [webbook.nist.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for the Synthesis of 2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of the Hell-Volhard-Zelinsky (HVZ) reaction, with a specific focus on the synthesis of 2-bromopropionic acid. It covers the core reaction mechanism, quantitative performance data, detailed experimental protocols, and critical safety information pertinent to professionals in chemical research and drug development.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of carboxylic acids.[1] This chemical transformation is instrumental in converting an alkyl carboxylic acid into its corresponding α-bromo derivative, which serves as a versatile synthetic intermediate.[1] A primary application of the α-bromo carboxylic acid products is in the synthesis of α-amino acids, making the HVZ reaction a fundamental tool in organic synthesis.[1][2] The preparation of this compound from propionic acid stands as a classic and frequently cited example of this reaction.[1]

The Core Reaction Mechanism

The Hell-Volhard-Zelinsky reaction is a multi-step process that can be broken down into four principal stages:

-

Formation of Acyl Bromide: The reaction commences with the conversion of the parent carboxylic acid, propionic acid, into its more reactive acyl bromide derivative, propanoyl bromide. This transformation is catalyzed by phosphorus tribromide (PBr₃), which can be generated in situ from the reaction of red phosphorus with bromine.[3][4]

-

Enolization: The propanoyl bromide intermediate readily undergoes tautomerization to form its enol isomer. The formation of the enol is a critical step as it establishes a nucleophilic center at the α-carbon.[2][3]

-

α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂). This step results in the formation of the α-bromo acyl bromide, 2-bromopropionyl bromide.[3]

-

Hydrolysis: The final stage of the reaction involves the hydrolysis of the 2-bromopropionyl bromide intermediate to yield the final product, this compound. This is typically accomplished by the addition of water during the workup phase of the experiment.[1][5] Alternatively, if an alcohol is used to quench the reaction, the corresponding α-bromo ester can be synthesized directly.[1][5]

Caption: The four primary stages of the Hell-Volhard-Zelinsky reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is influenced by reaction conditions such as the choice of catalyst, temperature, and reaction time. The following table summarizes yields reported in the literature for the HVZ reaction and analogous transformations.

| Starting Material | Catalyst / Reagents | Key Reaction Conditions | Yield of α-Bromo Intermediate | Final Product Yield | Reference(s) |

| Propionic Acid | Red Phosphorus, Bromine | Initial warming to 40-50°C, followed by gentle reflux for 2 hours. | 75-80% (as 2-bromopropionyl bromide) | 60% (based on the acyl bromide) | [6] |

| Cyclobutanecarboxylic Acid | Red Phosphorus, SOCl₂, Bromine | Reflux with SOCl₂ for 2 hours, then addition of red phosphorus and bromine at 50°C, followed by overnight reflux. | Not reported | 85% (as the butyl ester) | [5] |

| Isovaleric Acid | PCl₃, Bromine | Reaction temperature of 70-105°C for 12-22 hours. | Not reported | 87.5–88.6% | [7] |

| Propionic Acid | PBr₃, Bromine | Standard HVZ conditions followed by esterification with ethanol. | Not reported | 97.6 - 98.1% (as ethyl ester) | [8] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Red Phosphorus and Bromine

This protocol is a classic laboratory-scale preparation of this compound.

Materials:

-

Dry propionic acid (50 g)

-

Dry amorphous red phosphorus (7.6 g)

-

Bromine (166.7 g total)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, combine 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.

-

From the dropping funnel, slowly add an initial portion of 66.7 g of bromine.

-

To initiate the reaction, gently warm the mixture to a temperature of 40-50°C.

-

Once the reaction has commenced, slowly add the remaining 100 g of bromine from the dropping funnel.

-

After the addition is complete, heat the mixture to a gentle reflux for 2 hours.

-

Isolate the intermediate, 2-bromopropionyl bromide, by distillation at 154°C under atmospheric pressure.

-

To hydrolyze the acyl bromide, add one and one-third molar equivalents of water.

-

Stir the mixture under a reflux condenser while cooling in an ice-water bath until a homogeneous solution is obtained.

-

Complete the hydrolysis by warming the reaction mixture for 90 minutes.

-

After cooling the crude this compound solution to room temperature, perform a series of extractions with diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the final product by fractional distillation under vacuum, collecting the fraction that boils at 124°C at a pressure of 18-19 mm Hg.[6]

Protocol 2: General Procedure with Phosphorus Tribromide

This protocol outlines a more general approach using PBr₃, which is often used for various carboxylic acids.

Materials:

-

Carboxylic acid (e.g., propionic acid) (1.0 equivalent)

-

Phosphorus tribromide (PBr₃) (catalytic amount)

-

Bromine (excess)

-

Water for quenching

Procedure:

-

Charge a suitable reaction vessel with the carboxylic acid and a catalytic quantity of PBr₃.

-

Heat the mixture to an elevated temperature (e.g., 100°C).

-

Add bromine dropwise to the heated mixture.

-

Maintain the reaction at the elevated temperature for a period of 4 to 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to hydrolyze the α-bromo acyl bromide.

-

Purify the this compound by vacuum distillation.

Caption: A generalized experimental workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for the verification of the starting materials, intermediates, and the final product.

Propionic Acid:

-

¹H NMR (CDCl₃, 300 MHz): δ 11.7 (s, 1H, COOH), 2.37 (q, J=7.6 Hz, 2H, CH₂), 1.17 (t, J=7.6 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ 181.0, 27.6, 9.1.

-

IR (neat): 2980, 1715 (C=O), 1460, 1220 cm⁻¹.

Propanoyl Bromide (Intermediate):

-

¹H NMR (CDCl₃, 300 MHz): δ 2.91 (q, J=7.3 Hz, 2H, CH₂), 1.21 (t, J=7.3 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ 172.1, 44.9, 9.4.

-

IR (neat): 2980, 1780 (C=O), 1080 cm⁻¹.

2-Bromopropionyl Bromide (Intermediate):

-

¹H NMR (CDCl₃, 300 MHz): δ 4.65 (q, J=6.8 Hz, 1H, CH), 1.95 (d, J=6.8 Hz, 3H, CH₃).[9]

-

IR (KBr): 2980, 1770 (C=O), 1170, 680 cm⁻¹.

-

MS (EI): m/z 216 (M⁺), 137, 135, 109, 107.[10]

This compound (Final Product):

-

¹H NMR (CDCl₃, 300 MHz): δ 11.50 (s, 1H, COOH), 4.41 (q, J=6.9 Hz, 1H, CH), 1.86 (d, J=6.9 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ 175.5, 39.8, 21.6.

-

IR (neat): 2990, 1720 (C=O), 1290, 1180, 690 cm⁻¹.

-

MS (EI): m/z 154/152 (M⁺), 109/107, 73.

Safety Precautions and Hazard Management

The reagents used in the Hell-Volhard-Zelinsky reaction are hazardous and necessitate strict safety protocols. All procedures should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Bromine (Br₂): A highly toxic, corrosive, and potent oxidizing agent. It can cause severe chemical burns on contact with skin and is toxic if inhaled. It is imperative to handle bromine with chemical-resistant gloves, safety goggles, and a face shield. A solution of sodium thiosulfate (B1220275) should be readily available to neutralize any spills.

-

Phosphorus Tribromide (PBr₃) and Red Phosphorus: PBr₃ is a toxic and corrosive liquid that reacts violently with water. Red phosphorus is a flammable solid. Both reagents must be handled in a moisture-free environment.

-

Hydrogen Bromide (HBr): This toxic and corrosive gas is a byproduct of the reaction. The experimental setup must include a gas trap to neutralize the evolving HBr gas.

-

Quenching Procedure: The addition of water or an alcohol to quench the reaction is highly exothermic. This step must be performed slowly and with efficient cooling to control the reaction rate.

Before commencing any experimental work, it is mandatory to consult the Safety Data Sheets (SDS) for all reagents.

Potential Byproducts and Side Reactions

Under non-optimal conditions, the Hell-Volhard-Zelinsky reaction can lead to the formation of byproducts. For instance, excessively high reaction temperatures can promote the elimination of hydrogen bromide from the desired product, resulting in the formation of α,β-unsaturated carboxylic acids. Additionally, if the stoichiometry of the reagents is not carefully controlled, over-bromination at the α-position can occur.

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromopropionyl bromide(563-76-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromopropionyl bromide [webbook.nist.gov]

- 9. 2-Bromopropionyl bromide [webbook.nist.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-2-bromopropionic acid, crucial chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This document details the synthesis of both racemic and enantiomerically pure forms, methods for their resolution, and analytical techniques for determining enantiomeric purity.

Introduction to the Significance of Chiral 2-Bromopropionic Acid

This compound is a carboxylic acid with a chiral center at the C-2 position, existing as two non-superimposable mirror images: (R)-2-bromopropionic acid and (S)-2-bromopropionic acid. The distinct spatial arrangement of the substituents around this stereocenter dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and drug development. The differential biological activity of enantiomers is a critical consideration, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize and analyze enantiomerically pure forms of chiral synthons like this compound is paramount.

(S)-2-Bromopropionic acid serves as an intermediate in the synthesis of structural analogs of antimitotic tripeptides like hemiasterlins, which are potent antitumor agents.[1] Both enantiomers are valuable starting materials for the synthesis of various biologically active molecules, including amino acids.[2] The racemic form, DL-2-bromopropionic acid, is a key intermediate for producing active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, and in the synthesis of agrochemicals such as herbicides and fungicides.[3]

Physicochemical and Chiroptical Properties

The enantiomers of this compound share the same physical properties, such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light. One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

| Property | (R)-(+)-2-Bromopropionic Acid | (S)-(-)-2-Bromopropionic Acid | Racemic (DL)-2-Bromopropionic Acid |

| CAS Number | 10009-70-8 | 32644-15-8 | 598-72-1 |

| Molecular Formula | C₃H₅BrO₂ | C₃H₅BrO₂ | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol | 152.97 g/mol | 152.97 g/mol |

| Appearance | Colorless to yellowish liquid | Colorless, red or green clear liquid[2] | Colorless to yellowish liquid |

| Boiling Point | 203 °C (lit.) | 78 °C / 4 mmHg (lit.)[4] | 203 °C (lit.)[5] |

| Melting Point | 25 °C (lit.) | -35 °C (lit.)[4] | Not specified |

| Density | 1.692 g/mL at 20 °C (lit.) | 1.696 g/mL at 20 °C (lit.)[4] | 1.7 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.475 (lit.) | n20/D 1.470 (lit.)[4] | n20/D 1.475 (lit.)[5] |

| Specific Rotation [α]20/D | +26 ± 2° (neat) | -25 to -29° (neat)[2] | 0° |

Synthesis of this compound

Synthesis of Racemic this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. This reaction transforms propionic acid into this compound through the use of bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6][7]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Propionic Acid [8]

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus.

-

Addition of Bromine: Slowly add 66.7 g of bromine from the dropping funnel. Upon the initial addition, gently warm the mixture to 40-50 °C to initiate the reaction. Continue the slow addition of an additional 100 g of bromine.

-

Reaction: The reaction proceeds rapidly. Once the addition is complete, gently reflux the mixture for 2 hours.

-

Isolation of 2-Bromopropionyl Bromide: Distill the reaction mixture at atmospheric pressure to obtain 2-bromopropionyl bromide, which boils at 154 °C. The expected yield is 75-80%.

-

Hydrolysis: To the collected 2-bromopropionyl bromide, add one and one-third equivalents of water. Stir the mixture under a reflux condenser, initially cooling with an ice-water bath until the mixture becomes homogeneous. Then, warm the reaction mixture for 90 minutes to complete the hydrolysis.

-

Work-up and Purification: Cool the crude this compound solution to room temperature and extract it with several portions of diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate. Evaporate the ether to obtain the crude product.

-

Final Purification: Fractionally distill the crude product under reduced pressure, collecting the fraction boiling at 124 °C at 18-19 mmHg. The yield is approximately 60% based on the amount of 2-bromopropionyl bromide used.

Caption: Hell-Volhard-Zelinsky reaction pathway for racemic this compound.

Stereospecific Synthesis of (R)- and (S)-2-Bromopropionic Acid from Alanine (B10760859)

Enantiomerically pure this compound can be synthesized from the corresponding enantiomers of the amino acid alanine through a diazotization reaction. This method generally proceeds with retention of configuration.

Experimental Protocol: Synthesis of (S)-2-Bromopropionic Acid from L-Alanine

This protocol can be adapted for the synthesis of (R)-2-bromopropionic acid by starting with D-alanine.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a stir bar and a thermocouple, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.

-

Addition of Hydrobromic Acid: Add 75 mL of 47% hydrobromic acid. The temperature will rise slightly. Cool the flask in a freezer.

-

Preparation of Sodium Nitrite (B80452) Solution: Prepare a solution of 46.7 g of sodium nitrite in 67.5 mL of water.

-

Diazotization: Cool the alanine-containing flask in an ice-salt bath to below 0 °C. Slowly add the sodium nitrite solution via a syringe pump over 1 hour, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, stir the mixture in the ice bath for an additional hour. Then, allow the mixture to warm to room temperature over 15 minutes.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with three 100 mL portions of dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by simple distillation followed by high vacuum to yield the crude product.

Resolution of Racemic this compound

The separation of a racemic mixture into its constituent enantiomers is known as resolution. A highly effective method for the resolution of carboxylic acids is enzymatic kinetic resolution.

Enzymatic Kinetic Resolution using Lipase (B570770)

Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. Candida rugosa lipase is a commonly used biocatalyst for the resolution of 2-arylpropionic acids and related compounds.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

-

Reaction Setup: In a flask, dissolve racemic this compound in a suitable organic solvent (e.g., isooctane, hexane). Add a primary alcohol (e.g., n-propanol, 1-heptanol) as the acyl acceptor.

-

Enzyme Addition: Add Candida rugosa lipase to the mixture. The amount of lipase will depend on its activity and should be optimized.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

-

Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Work-up: The reaction mixture will contain one enantiomer as an ester and the other as the unreacted acid. Separate these two compounds by liquid-liquid extraction. Extract the mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to deprotonate and dissolve the unreacted carboxylic acid into the aqueous phase. The ester will remain in the organic phase.

-

Isolation: Acidify the aqueous phase with a dilute acid (e.g., HCl) and extract the enantiomerically enriched carboxylic acid with an organic solvent. The ester in the organic phase can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Analytical Methods for Stereochemical Analysis

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter in this compound is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assign Priorities: The four groups attached to the chiral carbon are assigned priorities based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number gets higher priority.

-

-Br (Bromine, Z=35) -> Priority 1

-

-COOH (Oxygen, Z=8) -> Priority 2

-

-CH₃ (Carbon, Z=6) -> Priority 3

-

-H (Hydrogen, Z=1) -> Priority 4

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.

-